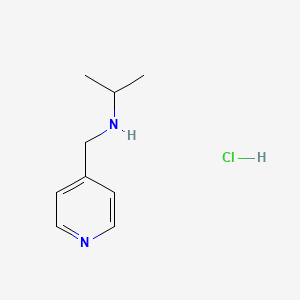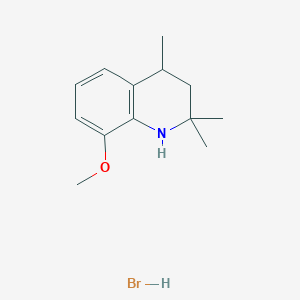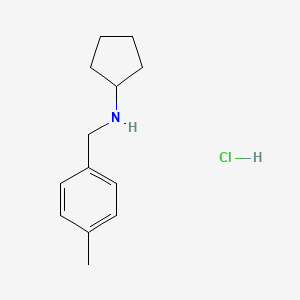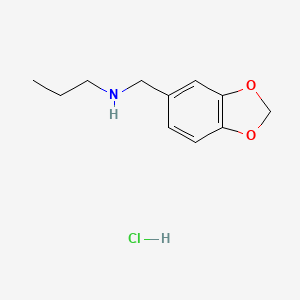amine hydrochloride CAS No. 90389-09-6](/img/structure/B6319730.png)
[(2,4-Dichlorophenyl)methyl](propyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,4-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C10H14Cl3N . It has a molecular weight of 254.58386 . It is sold by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)methylamine hydrochloride” can be represented by the SMILES stringClC1=CC(Cl)=CC=C1C(C)(C)N.Cl . The InChI key for this compound is DONBZZYSLNXYQI-UHFFFAOYSA-N .
科学的研究の応用
Chemical Properties
The compound “(2,4-Dichlorophenyl)methylamine hydrochloride” has a CAS Number: 90389-07-4 and a Molecular Weight: 226.53 .
Storage and Handling
This compound is typically stored at room temperature . It’s important to handle it with care due to its hazardous nature. The safety information includes pictograms and precautionary statements .
Synthesis of Antidepressant Molecules
One of the significant applications of this compound is in the synthesis of antidepressant molecules . Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is a significant area of study .
Metal-Catalyzed Reactions
The compound plays a crucial role in metal-catalyzed reactions for synthesizing antidepressant molecules . Transition metals like iron, nickel, ruthenium, and others serve as catalysts in the synthesis of antidepressants .
Structural Motifs in Antidepressants
Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Current Developments in Catalytic Synthesis
This compound is also involved in current developments in the catalytic synthesis of antidepressants and their potential application .
Safety and Hazards
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)6-10(8)12;/h3-4,6,13H,2,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEOZMDOWAZQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)methyl](propyl)amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%](/img/structure/B6319648.png)



![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)




amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)